N,N-Diethyl-N-methylethanaminium iodide
Overview
Description
N,N-Diethyl-N-methylethanaminium iodide is an organic compound with the chemical formula C7H18IN. It is a quaternary ammonium salt, typically appearing as a white crystalline solid. This compound is known for its ionic nature and its ability to dissolve in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-methylethanaminium iodide can be synthesized through the reaction of triethylamine with iodomethane. This reaction is typically carried out at room temperature, resulting in the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-methylethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
Substitution: The major products are typically the corresponding quaternary ammonium hydroxides or other substituted ammonium salts.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving quaternary ammonium salts.
Biology: It serves as a reagent in biochemical assays and studies involving ionic interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ionic nature.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium iodide involves its ionic interactions. As a quaternary ammonium salt, it can interact with various molecular targets through ionic bonds. These interactions can influence the behavior of other molecules, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Methyltriethylammonium iodide: Similar in structure but with different alkyl groups.
N,N-Diethyl-N-methylethanaminium chloride: Similar but with a chloride ion instead of iodide
Uniqueness
N,N-Diethyl-N-methylethanaminium iodide is unique due to its specific combination of alkyl groups and the iodide ion, which imparts distinct reactivity and solubility properties. This makes it particularly useful in certain catalytic and synthetic applications .
Properties
IUPAC Name |
triethyl(methyl)azanium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.HI/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWCNORTYFYDW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-57-8 (Parent) | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883630 | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-29-6 | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=994-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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